4-Bromo-7-chloro-6-methoxyquinoline

Catalog No.
S12293188
CAS No.
M.F
C10H7BrClNO
M. Wt
272.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-chloro-6-methoxyquinoline

Product Name

4-Bromo-7-chloro-6-methoxyquinoline

IUPAC Name

4-bromo-7-chloro-6-methoxyquinoline

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

InChI

InChI=1S/C10H7BrClNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3

InChI Key

BWQKDACWXJTHKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1Cl)Br

4-Bromo-7-chloro-6-methoxyquinoline is an organic compound characterized by the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol. This compound features a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific substitutions at the 4 and 7 positions with bromine and chlorine atoms, along with a methoxy group at the 6 position, contribute to its unique chemical properties and potential biological activities .

  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, such as amines or thiols, leading to the formation of diverse quinoline derivatives.
  • Oxidation and Reduction Reactions: The quinoline structure can undergo oxidation or reduction under specific conditions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
  • Common Reagents: Typical reagents used in these reactions include:
    • Nucleophiles for substitution
    • Potassium permanganate or chromium trioxide for oxidation
    • Lithium aluminum hydride or sodium borohydride for reduction.

The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline typically involves:

  • Bromination and Chlorination: The process often starts with the bromination of 6-methoxyquinoline followed by chlorination. This can be achieved using bromine and chlorine reagents under controlled temperature conditions.
  • Reaction Conditions: Specific solvents and temperatures are optimized to enhance yield and purity during synthesis. Industrial methods may not be extensively documented but likely follow similar synthetic routes adapted for larger-scale production .

4-Bromo-7-chloro-6-methoxyquinoline finds applications in several fields:

  • Chemical Research: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for its potential as an antimicrobial and anticancer agent.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development due to its biological properties.
  • Industrial Use: Employed in developing dyes, pigments, and other chemical products .

Studies on interaction mechanisms suggest that 4-Bromo-7-chloro-6-methoxyquinoline may engage with various molecular targets. These interactions could include:

  • Enzyme Inhibition: Potentially inhibiting specific enzymes that play crucial roles in metabolic pathways.
  • DNA Interaction: Possible interference with DNA replication or repair mechanisms, which is common among many quinoline derivatives .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Bromo-7-chloro-6-methoxyquinoline:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-6-methoxyquinolineLacks chlorine atomRetains bromine substitution at the same position
3-Bromo-4-chloro-6-methoxyquinolineDifferent positioning of bromine and chlorineAlters reactivity profile due to positional changes
6-Bromo-4-chloro-7-methoxyquinolineSimilar halogen substitutions but different positionsMay exhibit different biological activities
4-Chloro-6,7-dimethoxyquinolineContains two methoxy groupsEnhanced solubility and potential bioactivity

Uniqueness

The unique substitution pattern of bromine and chlorine on the quinoline ring in 4-Bromo-7-chloro-6-methoxyquinoline influences its chemical reactivity and biological activity distinctly compared to other quinoline derivatives. This specificity may provide advantages in various applications, particularly in medicinal chemistry where targeted interactions are crucial .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

270.93995 g/mol

Monoisotopic Mass

270.93995 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types